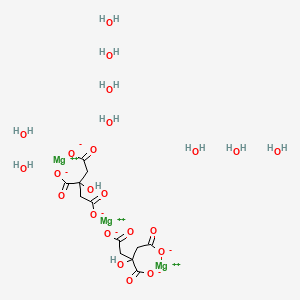
D-Gluconic acid calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Gluconic acid calcium salt, also known as calcium D-gluconate, is a calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to treat or prevent calcium deficiencies. The compound is known for its high solubility in water and is often used in various industrial and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Gluconic acid calcium salt can be synthesized by reacting D-gluconic acid with calcium carbonate. The reaction typically occurs at a temperature range of 80-90°C. The resulting product is then purified and dried to obtain the final compound .
Industrial Production Methods
In industrial settings, this compound is produced by the fermentation of glucose using specific strains of bacteria or fungi. The fermentation process converts glucose into D-gluconic acid, which is then neutralized with calcium carbonate to form the calcium salt. This method is efficient and widely used in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
D-Gluconic acid calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconolactone.
Reduction: It can be reduced to form gluconic acid.
Substitution: The calcium ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like sodium chloride can facilitate ion exchange reactions.
Major Products Formed
Oxidation: Gluconolactone
Reduction: Gluconic acid
Substitution: Various metal gluconates depending on the substituting ion.
Aplicaciones Científicas De Investigación
D-Gluconic acid calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions.
Biology: Serves as a calcium source in cell culture media.
Medicine: Used to treat hypocalcemia and as an antidote for magnesium sulfate toxicity.
Industry: Employed in the production of high-specific surface area microspheres for adsorption processes
Mecanismo De Acción
The primary mechanism of action of D-Gluconic acid calcium salt involves the regulation of nerve and muscle performance by moderating the action potential threshold. In cases of hydrogen fluoride exposure, it provides calcium ions to complex free fluoride ions, reducing toxicity and correcting fluoride-induced hypocalcemia .
Comparación Con Compuestos Similares
Similar Compounds
- D-Gluconic acid sodium salt
- Calcium lactate
- Calcium carbonate
- Calcium citrate
Uniqueness
Compared to similar compounds, D-Gluconic acid calcium salt is unique due to its high solubility in water and its ability to act as a chelating agent. It is also preferred in medical applications for its effectiveness in treating calcium deficiencies and its role as an antidote for magnesium sulfate toxicity .
Propiedades
Fórmula molecular |
C12H22CaO14 |
|---|---|
Peso molecular |
430.37 g/mol |
Nombre IUPAC |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
Clave InChI |
NEEHYRZPVYRGPP-IYEMJOQQSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12039086.png)



![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12039119.png)
![[4-bromo-2-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12039122.png)

![3-(4-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039139.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12039147.png)

![[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12039154.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12039179.png)
![1-amino-N-(3,4-dichlorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12039181.png)
